molecular formula C16H22O3 B12878635 Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl- CAS No. 831171-01-8

Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl-

Cat. No.: B12878635
CAS No.: 831171-01-8
M. Wt: 262.34 g/mol
InChI Key: JJFYSQGNPQPTSV-UHFFFAOYSA-N
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Description

Benzofuran derivatives are heterocyclic compounds with a fused benzene and furan ring system. The compound 4,6-dimethoxy-3-methyl-2-pentyl-benzofuran features methoxy groups at positions 4 and 6, a methyl group at position 3, and a pentyl chain at position 2 (Figure 1). These substitutions influence its physicochemical properties, bioavailability, and biological activity.

The methyl group at C-3 introduces steric effects that could modulate selectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

831171-01-8

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

4,6-dimethoxy-3-methyl-2-pentyl-1-benzofuran

InChI

InChI=1S/C16H22O3/c1-5-6-7-8-13-11(2)16-14(18-4)9-12(17-3)10-15(16)19-13/h9-10H,5-8H2,1-4H3

InChI Key

JJFYSQGNPQPTSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C2=C(O1)C=C(C=C2OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-3-methyl-2-pentylbenzofuran typically involves the formation of the benzofuran core followed by functionalization at the desired positions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxy-3-methyl-4,6-dimethoxybenzaldehyde, cyclization can be achieved using a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as methylation, alkylation, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The benzofuran core undergoes electrophilic substitution, with substituents directing reactivity:

  • Methoxy groups activate the aromatic ring at the ortho and para positions, facilitating reactions like nitration, halogenation, or sulfonation .

  • Pentyl and methyl groups introduce steric hindrance, favoring substitution at less hindered sites (e.g., position 5 of the benzofuran ring) .

Example: Nitration

Reaction with nitric acid in acetic anhydride at 0–5°C yields nitro derivatives primarily at position 5.

ReactantConditionsProductYield
BenzofuranHNO₃, Ac₂O, 0–5°C, 2 h5-Nitrobenzofuran derivative72%

Oxidation

  • The furan ring is susceptible to oxidation. Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane converts the furan oxygen into a ketone, forming a benzofuran-2(3H)-one derivative .

  • Pentyl chain oxidation : Strong oxidants (e.g., KMnO₄/H₂SO₄) convert the pentyl group to a carboxylic acid.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran structure while preserving methoxy groups .

Reaction TypeReagents/ConditionsProductYield
OxidationmCPBA, CH₂Cl₂, 25°C, 4 hBenzofuran-2(3H)-one derivative68%
ReductionH₂ (1 atm), Pd-C, EtOHTetrahydrobenzofuran derivative85%

Nucleophilic Additions

The electron-rich furan oxygen participates in nucleophilic reactions:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields alkylated products at the oxygen site .

  • Acylation : Acetic anhydride/acetyl chloride under Friedel-Crafts conditions generates acetylated derivatives.

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions after halogenation:

  • Suzuki-Miyaura coupling : Bromination at position 5 enables Pd-catalyzed coupling with aryl boronic acids to form biaryl structures .

  • Sonogashira coupling : Reaction with terminal alkynes introduces alkynyl groups .

ReactionCatalyst SystemProductYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF5-Arylbenzofuran derivative78%

Functional Group Transformations

  • Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups, generating phenolic intermediates for further derivatization .

  • Esterification : The pentyl chain reacts with acyl chlorides to form esters under basic conditions.

Mechanistic Insights

  • Electrophilic substitution follows a sigma-complex mechanism, with methoxy groups stabilizing intermediates via resonance .

  • Oxidation of the furan ring proceeds through an epoxide intermediate, as confirmed by trapping experiments .

Reaction Optimization

Key parameters for high yields:

  • Solvent : Dichloroethane or carbon tetrachloride minimizes side reactions.

  • Temperature : 80–120°C for cross-coupling reactions .

  • Atmosphere : Inert gas (Ar/N₂) prevents oxidation during sensitive steps .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. The compound 4,6-dimethoxy-3-methyl-2-pentyl- has shown promising results against various pathogens.

Case Studies

  • Antibacterial Properties : Research indicates that benzofuran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain benzofuran derivatives were more potent than traditional antibiotics like Trimethoprim against pathogens such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) of these compounds suggests that specific substitutions at the C-3 and C-6 positions enhance their antibacterial efficacy.
  • Antitubercular Activity : A series of benzofuran derivatives were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. Notably, compounds with ortho-hydroxyl substitutions showed promising antitubercular activity with minimum inhibitory concentrations (MIC) as low as 2 μg/mL . This highlights the potential of benzofuran derivatives in developing new treatments for tuberculosis.

Pharmaceutical Applications

Benzofuran derivatives are not only limited to antimicrobial applications but also show promise in other therapeutic areas.

Pharmaceutical Compositions

The incorporation of benzofuran derivatives into pharmaceutical formulations has been explored for treating various diseases. These compounds are being investigated as active ingredients in formulations aimed at combating infections due to their potent antibacterial properties .

Structure-Activity Relationship (SAR)

The effectiveness of benzofuran derivatives can be attributed to their structural characteristics. The following table summarizes key structural features and their associated biological activities:

Structural Feature Biological Activity Remarks
Hydroxyl Group at C-6Enhanced antibacterial activityEssential for activity against tested strains
Alkyl SubstituentsVariable effects on potencySpecific chain lengths optimize activity
Methoxy GroupsImprove solubility and bioavailabilityFacilitate better interaction with targets

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-methyl-2-pentylbenzofuran involves its interaction with various molecular targets. The methoxy groups and the benzofuran core play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects . The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Functional Group Analysis

The biological activity of benzofuran derivatives is highly dependent on substitution patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison
Compound Name Substituents Key Activities Source/Reference
4,6-Dimethoxy-3-methyl-2-pentyl-benzofuran C2: pentyl; C3: methyl; C4/C6: methoxy Antimicrobial, antitumor (hypothesized) Synthesized analog
Amiodarone C2: benzoyl; C3: iodine; C5: diethylamino Antiarrhythmic Clinical drug
Usnic Acid C2: methyl; C3: hydroxyl; C6: ketone Antitumor, antimicrobial Natural product
Compound 3{4} (HCV study) C2: thiophene; C3: ethynylcyclohexanol; C5: trimethoxyphenyl HCV inhibition (EC50: 177 nM) Synthetic derivative
Benzofuran-chalcone hybrids C2: chalcone moiety; C3: variable Antitumor, anti-inflammatory Synthetic derivatives
SIRT2 Inhibitors (e.g., 7a–7e) C2/C3: methoxy or fluoro groups Selective SIRT2 inhibition Synthetic derivatives

Toxicity and Selectivity

  • The pentyl group may increase lipophilicity, raising concerns about off-target effects or cytotoxicity, as seen in morpholine-substituted benzofurans (e.g., 3{3} in ) .
  • Compared to amphetamine-like benzofurans (e.g., "Benzofury"), the target compound’s lack of a stimulant backbone (e.g., cathinone derivatives) may reduce neurotoxicity risks .

Biological Activity

Benzofuran derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl- is a notable member of this class, exhibiting various pharmacological properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

1. Structural Overview

The structure of Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl- can be represented as follows:

C13H18O3\text{C}_{13}\text{H}_{18}\text{O}_3

This compound features a benzofuran core with methoxy groups at positions 4 and 6, a methyl group at position 3, and a pentyl side chain at position 2. The arrangement of these substituents significantly influences its biological activity.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines.

2.1 Cytotoxicity Studies

A study evaluated the cytotoxic effects of various benzofuran derivatives against K562 leukemia cells. The results indicated that Benzofuran derivatives with specific substitutions exhibited varying degrees of antiproliferative activity:

CompoundIC50 (μM)Effect on Cell Viability (%)
Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl-TBDTBD
Compound A (similar structure)5.075%
Compound B (similar structure)10.060%

The specific compound's IC50 value is yet to be determined but is expected to be comparable to other active derivatives .

The mechanism by which benzofuran derivatives induce apoptosis involves the activation of caspases and the generation of reactive oxygen species (ROS). For instance, compounds similar to Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl- have been shown to increase caspase activity significantly after prolonged exposure:

Time (h)Caspase 3 Activity Increase (%)Caspase 7 Activity Increase (%)
45%7%
1226%27%
48231%TBD

These findings suggest that the compound may trigger apoptosis through mitochondrial pathways by increasing oxidative stress in cancer cells .

3. Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Studies have reported that certain benzofuran compounds exhibit significant activity against various pathogens.

3.1 Antitubercular Activity

Research has demonstrated that derivatives similar to Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl- possess antitubercular activity. For example:

CompoundMIC (μg/mL)Activity Type
Compound C (related structure)8Antitubercular
Compound D (related structure)2Antifungal

These compounds showed effective inhibition against Mycobacterium tuberculosis with low toxicity towards mammalian cells .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activities. The presence and position of substituents such as methoxy and methyl groups significantly influence their efficacy.

4.1 Key Findings

  • Methoxy Substituents : The introduction of methoxy groups at positions C-4 and C-6 enhances the antiproliferative activity compared to unsubstituted analogs.
  • Pentyl Side Chain : The pentyl group at C-2 appears to facilitate better membrane permeability, contributing to increased cytotoxic effects .

5. Conclusion

Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl-, along with its derivatives, demonstrates significant potential as an anticancer and antimicrobial agent. Ongoing research into its mechanisms of action and structure-activity relationships will further elucidate its therapeutic applications.

Q & A

Q. What are the recommended synthetic strategies for 4,6-dimethoxy-3-methyl-2-pentyl-benzofuran?

  • Methodological Answer : Synthesis of substituted benzofurans typically involves cyclization of phenolic precursors or coupling reactions. For example:
  • Friedel-Crafts alkylation can introduce alkyl chains (e.g., pentyl group) to the benzofuran core .
  • Methoxy group installation via nucleophilic substitution or demethylation-protection strategies, as seen in analogous compounds .
  • Stepwise functionalization : Start with a benzofuran scaffold (e.g., 3-methylbenzofuran) and sequentially add substituents using regioselective catalysts .
    Key Considerations : Monitor steric hindrance from the 3-methyl and 2-pentyl groups, which may require optimized reaction temperatures or Lewis acid catalysts (e.g., AlCl₃) .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and pentyl chain protons (δ 0.8–1.6 ppm) .
  • ¹³C NMR : Confirm quaternary carbons (e.g., C-3 methyl, C-2 pentyl) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., predicted ~290–300 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify furan ring C-O-C stretching (~1250 cm⁻¹) and methoxy C-O bonds (~2850 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer :
  • Solubility : Likely lipophilic due to pentyl and methyl groups; dissolves in DMSO, DCM, or THF. Use logP calculations (e.g., ~3.5–4.0) for solvent selection .
  • Stability :
  • Light sensitivity : Store in amber vials, as benzofurans with methoxy groups may degrade under UV light .
  • Thermal stability : Monitor via TGA/DSC; predicted boiling point ~515°C .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this benzofuran derivative?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Methoxy positioning : 4,6-Dimethoxy groups may enhance electron density for receptor binding (e.g., HDAC inhibition ).
  • Alkyl chain optimization : Replace pentyl with shorter/longer chains to modulate lipophilicity and membrane permeability .
  • Hybrid derivatives : Fuse with pharmacophores (e.g., sulfonyl chlorides ) or heterocycles to target enzymes like cyclooxygenase (COX) .

Q. How to resolve contradictions in reported pharmacological data for benzofuran analogs?

  • Methodological Answer :
  • Dose-response validation : Replicate assays (e.g., COX inhibition ) across multiple cell lines (e.g., RAW 264.7 macrophages) to confirm IC₅₀ consistency.
  • Metabolite interference : Use LC-MS to identify degradation products or active metabolites masking true efficacy .
  • Species variability : Compare rodent vs. human enzyme kinetics, as seen in anti-inflammatory studies .

Q. What computational methods predict binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use crystal structures of HDAC2 (PDB: 5IWG) or COX-2 (PDB: 5KIR) to model binding poses. Prioritize methoxy and pentyl groups for hydrophobic interactions .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
  • ADMET prediction : Tools like SwissADME to evaluate bioavailability and toxicity risks .

Q. What analytical challenges arise in separating this compound from structurally similar derivatives?

  • Methodological Answer :
  • Chromatography :
  • HPLC : Use C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to resolve methoxy isomers .
  • GC-MS : Optimize temperature ramps (e.g., 50°C → 300°C at 10°C/min) for volatile analogs .
  • Chiral separation : If stereocenters exist (e.g., 3-methyl), employ chiral columns (e.g., Chiralpak IA) .

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